molecular formula C12H17NO B1526783 2-(Benzylamino)-2-cyclopropylethan-1-ol CAS No. 776315-65-2

2-(Benzylamino)-2-cyclopropylethan-1-ol

Cat. No.: B1526783
CAS No.: 776315-65-2
M. Wt: 191.27 g/mol
InChI Key: DZDKMEPDTJSHHN-UHFFFAOYSA-N
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Description

Benzylamine derivatives, such as 2-Benzylaminoethanol , are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors or building blocks for the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of benzylamine derivatives can involve various methods. For instance, benzylamine can be produced by the reaction of benzyl chloride and ammonia . In another example, a series of drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .


Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be analyzed using various techniques. For instance, molecular modeling studies have revealed possible interaction of compound 12 with the active sites of both enzymes—acetylcholinesterase and β-secretase .


Chemical Reactions Analysis

Benzylamine and its derivatives can undergo various chemical reactions. For example, (S)- (+)-2-Benzylamino-1-phenylethanol can be used as an intermediate in the synthesis of aziridines using α-amino and α-amido ketones via asymmetric transfer hydrogenation reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be analyzed using various techniques. For instance, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Environmental and Occupational Exposure

Research has shown the impact of environmental and occupational exposure to benzene-related compounds on human health. For instance, a study on benzene poisoning revealed its association with hematological malignancy and the NQO1 609C-->T mutation, highlighting the risks of occupational exposure to benzene and its metabolites (Rothman et al., 1997)[https://consensus.app/papers/benzene-poisoning-risk-factor-malignancy-associated-nqo1-rothman/0b0f396c61ed5dc3b8dc9ee9ac077beb/?utm_source=chatgpt]. Another study on the urinary concentrations of environmental phenols, including benzophenone-3, in pregnant women, provides insights into the widespread exposure to chemicals used in consumer products and its implications for human health (Mortensen et al., 2014)[https://consensus.app/papers/concentrations-phenols-women-pilot-study-national-mortensen/c40cf76fce4d5fea824f4fce445e681e/?utm_source=chatgpt].

Hematotoxicity and Cancer Risk

A study on hematotoxicity in workers exposed to low levels of benzene highlights the toxic effects of benzene on blood and bone marrow, even at levels below the U.S. occupational standard (Lan et al., 2004)[https://consensus.app/papers/hematotoxicity-workers-exposed-levels-benzene-lan/2eb753a460ec5b6a99e1febfd41404a0/?utm_source=chatgpt]. This suggests that compounds with similar properties may also pose risks that necessitate further research into their effects on human health.

Exposure Biomarkers

Research into the discovery of novel biomarkers by microarray analysis of peripheral blood mononuclear cell gene expression in benzene-exposed workers underscores the importance of identifying biomarkers for exposure to hazardous chemicals (Forrest et al., 2005)[https://consensus.app/papers/discovery-novel-biomarkers-microarray-analysis-forrest/8fa35c48ec545c7ebd6a8cc585d88f9b/?utm_source=chatgpt]. This area of research is critical for the early detection of chemical exposure and its potential health effects.

Safety and Efficacy of Chemical Compounds

Studies on the safety and efficacy of various chemical compounds, such as olaparib versus nonplatinum chemotherapy in patients with platinum-sensitive relapsed ovarian cancer (Penson et al., 2020)[https://consensus.app/papers/olaparib-versus-nonplatinum-chemotherapy-patients-with-penson/7bff7c4761565d09a5ac1df4548a4626/?utm_source=chatgpt], provide a framework for evaluating the therapeutic potential of chemical compounds. Similar methodologies can be applied to assess the safety and efficacy of 2-(Benzylamino)-2-cyclopropylethan-1-ol in various applications.

Mechanism of Action

Safety and Hazards

Benzylamine and its derivatives can pose certain safety hazards. For instance, benzylamine is classified as a flammable and corrosive substance . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future directions in the research of benzylamine derivatives could involve the development of new synthesis methods, the exploration of new applications, and the design of new benzylamine-based compounds with improved properties .

Biochemical Analysis

Biochemical Properties

2-(Benzylamino)-2-cyclopropylethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of certain enzymes, such as tyrosinase, which is involved in melanin production . The compound’s interaction with tyrosinase is competitive, indicating that it binds to the enzyme’s active site, preventing the substrate from binding . Additionally, this compound may interact with antioxidant proteins, contributing to its potential therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in melanoma cells, the compound inhibits melanin production by reducing the activity of tyrosinase and downregulating the expression of melanogenesis-associated proteins . This suggests that this compound can alter gene expression and impact cellular metabolism, potentially making it useful in treating hyperpigmentation disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access . This inhibition leads to a decrease in melanin production. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress within cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in cell culture models has demonstrated sustained inhibitory effects on tyrosinase activity and melanin production, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes facilitate the compound’s excretion from the body and may influence its pharmacokinetics and bioavailability . Understanding these pathways is essential for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may utilize amino acid transporters to cross cellular membranes and reach its target sites . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . These transport mechanisms are critical for the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it interacts with enzymes and other biomolecules . This localization is essential for its role in modulating cellular processes and achieving therapeutic effects.

Properties

IUPAC Name

2-(benzylamino)-2-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDKMEPDTJSHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776315-65-2
Record name 2-(benzylamino)-2-cyclopropylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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